molecular formula C16H9FN4S3 B2777542 N-(4-fluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine CAS No. 862974-59-2

N-(4-fluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine

Cat. No.: B2777542
CAS No.: 862974-59-2
M. Wt: 372.45
InChI Key: INGYEINVMSGBSO-UHFFFAOYSA-N
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Description

The compound “N-(4-fluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine” is a complex organic molecule that contains several heterocyclic rings, including benzothiazole and thiazolo . These types of compounds are often studied for their potential biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of benzothiazole and thiazolo rings, a fluorine atom, and a methyl group . These functional groups could potentially influence the compound’s reactivity and interactions with other molecules.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the fluorine atom could make the compound more electrophilic, and the nitrogen atoms in the heterocyclic rings could potentially act as nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially influencing its solubility and distribution in biological systems .

Scientific Research Applications

Antitumor and Anticancer Applications

Preclinical Evaluation and Mechanism of Action : Novel 2-(4-aminophenyl)benzothiazoles, structurally related to the compound of interest, have demonstrated potent antitumor properties in vitro and in vivo. The mechanism involves cytochrome P 450 1A1-mediated biotransformation, producing active metabolites. Modifications to enhance metabolic stability include isosteric replacement with fluorine atoms and amino acid conjugation, improving water solubility and bioavailability, with significant efficacy against breast and ovarian tumors (Bradshaw et al., 2002).

Spectroscopic Characterization and Structural Elucidation : Studies on similar fluorinated benzothiazoles have provided insights into their molecular structure, spectroscopic features, and tautomeric forms, supporting their potential application in medicinal chemistry and drug design (Al-Harthy et al., 2019).

Synthesis and Biological Evaluation : Research on fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives has shown promising antimicrobial and cytotoxic activity against various human cancer cell lines, highlighting the potential of these compounds in developing new anticancer agents (Kumbhare et al., 2014).

Antimicrobial Applications

Novel Fluoro Substituted Benzothiazoles : A series of fluoro substituted benzothiazole amides have been synthesized and exhibited notable antibacterial and antifungal activity, suggesting their utility in combating microbial infections (Pejchal et al., 2015).

Additional Applications

Security Ink Development : Research into V-shaped molecules related to benzothiazoles has led to the development of security inks that respond to mechanical force or pH stimuli, opening avenues for their use in anti-counterfeiting measures (Lu & Xia, 2016).

Molecular Docking and Theoretical Studies : Novel benzothiazole derivatives have undergone molecular docking and density functional theory studies to assess their potential as antimicrobial agents and corrosion inhibitors, showcasing the versatility of these compounds in various scientific and industrial applications (Ekennia et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include in vitro and in vivo studies to evaluate its potential therapeutic effects .

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FN4S3/c1-7-18-9-5-6-10-14(13(9)22-7)24-15(19-10)21-16-20-12-8(17)3-2-4-11(12)23-16/h2-6H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGYEINVMSGBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FN4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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